molecular formula C12H11FN2 B1443592 (5-(3-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 1356110-47-8

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B1443592
CAS No.: 1356110-47-8
M. Wt: 202.23 g/mol
InChI Key: BZQLESLKUZPRNK-UHFFFAOYSA-N
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Description

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine: is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(3-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: More saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Biological Probes: It can be used as a building block for designing fluorescent probes for biological imaging.

Medicine:

    Pharmaceuticals: The compound may serve as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • (5-(2-Fluorophenyl)pyridin-3-yl)methanamine
  • (5-(4-Fluorophenyl)pyridin-3-yl)methanamine
  • (5-(3-Chlorophenyl)pyridin-3-yl)methanamine

Comparison:

  • Binding Affinity: The position of the fluorine atom on the phenyl ring can significantly affect the binding affinity and specificity of the compound towards its target.
  • Chemical Reactivity: The presence of different substituents (e.g., fluorine vs. chlorine) can alter the compound’s reactivity in various chemical reactions.
  • Applications: While all these compounds may have similar applications, the specific properties of each derivative can make them more suitable for certain applications over others.

Properties

IUPAC Name

[5-(3-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQLESLKUZPRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744388
Record name 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-47-8
Record name 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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